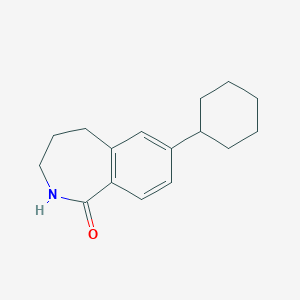

7-cyclohexyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

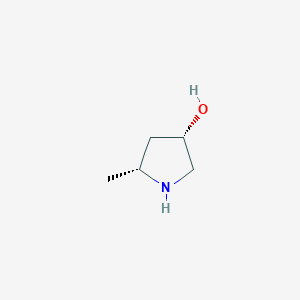

“7-cyclohexyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one” is a chemical compound. It is a derivative of the 2,3,4,5-tetrahydro-1H-2-benzazepine class of compounds .

Synthesis Analysis

The synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives involves the rearrangement of 1,2,3,4-tetrahydroisoquinolinium quaternary salts by the action of base with or without dimethyl acetylenedicarboxylate . These quaternary salts, containing a methylene group at the nitrogen atom, are converted in the presence of base through intermediate N-ylides into the Stevens rearrangement products, namely, tetrahydro-3-benzazepines .Chemical Reactions Analysis

The chemical reactions involving 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives are complex and involve several steps . These include the formation of 2-substituted tetrahydrobenzazepine derivatives due to a [1,2]-sigmatropic shift of the endocyclic benzyl fragment to the exocyclic anionic site of the intermediate N-ylide .Scientific Research Applications

Dopaminergic Activity and Agonism

Research into compounds closely related to 7-cyclohexyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, such as substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, has shown dopaminergic activity by acting as agonists of central and peripheral dopamine receptors. These compounds were synthesized through cyclization processes and showed potential in modifying renal blood flow and renal vascular resistance, indicating their significance in dopaminergic modulation with potential implications for neurological conditions (Pfeiffer et al., 1982).

Synthetic Methodologies for Benzazepine Derivatives

The synthetic routes to create benzazepine derivatives, like 1-benzazepines through [1,5]-hydride shift/7-endo cyclization sequences, offer valuable insights into the chemical manipulation of the core structure related to this compound. This showcases the versatility of cyclopropane moieties as hydride acceptors in redox reactions, expanding the toolkit for developing novel compounds with potential therapeutic applications (Suh et al., 2017).

Antitumor Activities

Studies on fused azepinones, which include the core structure of benzazepin-2-ones, reveal significant antitumor activity. These compounds, including derivatives like paullones and naphthannelated benzazepinones, have been synthesized using readily available benzazepine diones as starting materials. Their antitumor efficacy, combined with a potential mechanism related to cyclin-dependent kinase inhibition, underscores the therapeutic potential of benzazepinone derivatives in oncology (Kunick, 1999).

Neurological Applications

The design and synthesis of 3-benzazepin-1-ols as NR2B-selective NMDA receptor antagonists from modifications of the piperidine ring in compounds like ifenprodil illustrate the potential neurological applications of benzazepin derivatives. These compounds, including the highly potent 4-phenylbutyl derivative WMS-1405, exhibit selectivity and efficacy in NMDA receptor antagonism, suggesting a promising avenue for research into treatments for neurological disorders (Tewes et al., 2010).

Future Directions

The future directions for the research and development of “7-cyclohexyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one” and its derivatives could involve further exploration of their potential medicinal properties, such as their anticonvulsant activities . Additionally, further studies could be conducted to explore the synthesis and properties of other derivatives of 2,3,4,5-tetrahydro-1H-2-benzazepine .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit neurotropic properties , suggesting that this compound may also interact with neural targets.

Biochemical Pathways

Given its potential neurotropic properties , it may influence pathways related to neural function and signaling.

Result of Action

Similar compounds have been found to exhibit neurotropic properties , suggesting that this compound may also have effects on neural function.

Properties

IUPAC Name |

7-cyclohexyl-2,3,4,5-tetrahydro-2-benzazepin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c18-16-15-9-8-13(12-5-2-1-3-6-12)11-14(15)7-4-10-17-16/h8-9,11-12H,1-7,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHUMVLTNWLCMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC3=C(C=C2)C(=O)NCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2555445.png)

![N-[2-({7-chloro-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide](/img/structure/B2555447.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555449.png)

![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2555454.png)

![2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid](/img/structure/B2555455.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2555460.png)

![Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B2555463.png)